Ethyl 6-(dipropylamino)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(dipropylamino)pyridazine-3-carboxylate is a chemical compound with the molecular formula C13H21N3O2. Pyridazine derivatives, which this compound is a part of, have been widely studied in drug molecules due to their good biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized and characterized using spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-(dipropylamino)pyridazine-3-carboxylate serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the phosphine-catalyzed [4+2] annulation process to create highly functionalized tetrahydropyridines. These compounds are synthesized with complete regioselectivity and excellent yields, showcasing the potential of this compound in organic synthesis and chemical transformations (Zhu, Lan, & Kwon, 2003). Another research avenue involves the creation of Pyrrolo[1′,2′:1′,2′]Pyrazino-[6′,5′:4,5]Thieno[2,3-c]Pyridazine Derivatives and related pentacyclic heterocycles, demonstrating the compound's role in the synthesis of novel organic frameworks (Radwan, Abbady, & El-Kashef, 1994).
Application in Heterocyclic Compound Synthesis
Further applications include the development of new Thieno[2,3-c]pyridazine Derivatives, where ethyl 5-hydroxy-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate undergoes various reactions to produce novel thienopyridazine derivatives. This exploration into thienopyridazine chemistry underscores the chemical versatility and potential for creating pharmacologically active compounds (Bakhite, Mohamed, & Radwan, 2002).
Antimicrobial and Pharmacological Potential
On a related note, the synthesis of pyridazine derivatives, including those related to this compound, has been linked to potential antimicrobial and anticancer activities. Studies investigating these derivatives have identified compounds with promising biological activities, highlighting the potential of this compound derivatives in medicinal chemistry and pharmacology (Moghimi et al., 2021).
Future Directions
Given the wide variety of biological activities and pharmacological properties of pyridazine derivatives, there is strong interest in exploring new derivatives of these compounds . Therefore, Ethyl 6-(dipropylamino)pyridazine-3-carboxylate could potentially be a subject of future research in this area.
Mechanism of Action
Target of Action
It’s known that pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .
Mode of Action
It’s known that pyridazine derivatives can interact with multiple receptors, which makes them valuable for developing new useful derivatives .
Biochemical Pathways
It’s known that pyridazine derivatives can affect a variety of biological activities and pharmacological properties .
Result of Action
It’s known that pyridazine derivatives can show different biological activities and pharmacological properties .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(dipropylamino)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyridazine ring in this compound is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties facilitate its interaction with drug targets, making it a valuable scaffold in drug discovery. The compound’s interactions with biomolecules often involve π-π stacking and hydrogen bonding, which are crucial for molecular recognition and binding .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and π-π stacking interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors that facilitate its metabolism . These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s metabolism involves enzymatic reactions that modify its chemical structure, leading to the formation of active or inactive metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Properties
IUPAC Name |
ethyl 6-(dipropylamino)pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-9-16(10-5-2)12-8-7-11(14-15-12)13(17)18-6-3/h7-8H,4-6,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGFECDINRBCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NN=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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